molecular formula C25H50 B594038 7(Z)-Pentacosene

7(Z)-Pentacosene

Cat. No.: B594038
M. Wt: 350.7 g/mol
InChI Key: RORWYUWDGGVNRJ-SQFISAMPSA-N
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Description

7(Z)-Pentacosene is an unsaturated cuticular hydrocarbon that acts as a contact sex pheromone in fruit flies. In different species and genotypes of Drosophila, it can be found on both males and females. Pentacosene may stimulate copulation either by itself at high concentrations or when combined with other alkenes. Interestingly, the absolute level of pentacosene increases in Drosophila females immediately after copulation.

Biological Activity

7(Z)-Pentacosene, a long-chain unsaturated hydrocarbon, is recognized primarily as an aggregation pheromone in various insect species, notably the European earwig (Forficula auricularia). Its biological activity extends beyond mere attraction; it plays significant roles in behavior, physiology, and ecological interactions. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its long carbon chain and a double bond at the seventh position. Its molecular formula is C25H50C_{25}H_{50}, and it has a molecular weight of 350.47 g/mol. The structure can be represented as follows:

Structure CH3(CH2)22CH=CHCH2CH3\text{Structure }CH_3-(CH_2)_{22}-CH=CH-CH_2-CH_3

Biological Functions

1. Pheromonal Signaling:
this compound serves as a crucial aggregation pheromone in insects. Research indicates that it significantly influences mating behaviors and social interactions among species. In Forficula auricularia, this compound facilitates group formation and enhances reproductive success by attracting mates.

2. Impact on Insect Behavior:
Studies have shown that the presence of this compound affects courtship behaviors in Drosophila melanogaster. For instance, adding exogenous this compound to courtship chambers increased the likelihood of males attempting to court females, demonstrating its role in sexual selection and mate attraction .

Case Studies

Study 1: Pheromone Influence on Courtship Conditioning
A study focused on Drosophila melanogaster revealed that males trained with pheromonal cues exhibited significant changes in courtship behavior. The training was correlated with the levels of unsaturated hydrocarbons, including this compound, indicating that pheromonal composition directly affects mating success .

Study 2: Genetic Regulation of Hydrocarbon Profiles
Research utilizing RNA interference (RNAi) screens identified specific genes involved in the biosynthesis of cuticular hydrocarbons, including this compound. Knockdown of certain desaturase genes resulted in altered chemical profiles, showcasing the genetic basis for pheromone production and its implications for sexual behavior .

Table 1: Hydrocarbon Profiles in Drosophila Mutants

GenotypeHydrocarbon Composition (Z-7-Pentacosene)Behavioral Response
Wild TypeHigh levelsStrong courtship
desat1 MutantLow levelsWeakened courtship
desat1 × Tai2 MutantVery low levelsSignificant suppression of courtship

Table 2: Effects of Exogenous Pheromones on Courtship Behavior

TreatmentPercentage of Males Attempting Courtship
Control (No Pheromone)30%
+ this compound70%
+ Other Hydrocarbons50%

Ecological Implications

The aggregation pheromone role of this compound has broader ecological implications. By facilitating social interactions among insects, it may influence population dynamics and community structures in ecosystems where these insects are prevalent.

Toxicological Considerations

While primarily studied for its biological activity, safety data indicate that prolonged exposure to this compound may lead to skin irritation and other health concerns . Thus, handling this compound requires caution.

Chemical Reactions Analysis

2.2.1. Hydrogenation

7(Z)-Pentacosene can undergo hydrogenation, where it reacts with hydrogen gas in the presence of a catalyst (such as palladium or platinum) to yield pentacosane, a saturated hydrocarbon. This reaction is significant in modifying the properties of the compound for various applications.

2.2.2. Oxidation

The oxidation of this compound can lead to the formation of alcohols or ketones, depending on the conditions used (e.g., reagents like potassium permanganate or ozone). This transformation is crucial for synthesizing derivatives that may have enhanced biological activity or different physical properties.

2.2.3. Polymerization

Under certain conditions, this compound can participate in polymerization reactions, forming polymeric materials that may be useful in various industrial applications.

3.1. Pheromonal Activity

Research has shown that this compound plays a role as a cuticular hydrocarbon in insects, influencing behaviors such as mating and aggression among males of certain species like Drosophila. Its presence has been linked to social signaling, where it acts to suppress courtship behavior while promoting aggression among males .

3.2. Behavioral Studies

Studies involving synthetic applications of this compound have demonstrated its ability to modulate social interactions among insects, indicating its potential utility in pest control strategies by disrupting mating behaviors .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying 7(Z)-pentacosene in insect cuticular hydrocarbon (CHC) profiles?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound. To confirm double-bond positions, employ dimethyl disulfide (DMDS) derivatization, which generates diagnostic fragment ions (e.g., m/z 145 for a C7 fragment in DMDS adducts). Quantification can be achieved using internal standards like deuterated alkanes or synthetic this compound .

Q. How does this compound function as a pheromone in insect communication?

  • Methodological Answer : Behavioral assays, such as Y-maze or wind tunnel experiments, are used to test its role. For example, in Drosophila species, synthetic this compound can be applied to decoy insects or inert substrates to observe mating or aggregation responses. Electrophysiological recordings from antennal sensilla can further validate receptor activation .

Q. What are the primary challenges in synthesizing this compound for experimental use?

  • Methodological Answer : Stereoselective synthesis of the Z-configured double bond requires catalysts like Lindlar’s palladium or zirconium-based systems. Purity validation via nuclear magnetic resonance (NMR) and GC-MS is critical, as impurities (e.g., E-isomers) may confound biological activity tests .

Advanced Research Questions

Q. How can researchers address contradictions in reported pheromonal roles of this compound across insect species?

  • Methodological Answer : Conduct cross-species comparative studies using standardized protocols (e.g., identical synthetic compound concentrations, controlled environmental conditions). Meta-analyses of existing data can identify confounding variables, such as differences in insect age, mating status, or CHC profile complexity. For example, in Philanthus triangulum (beewolf), this compound is a major pheromone component, whereas in Ixodes uriae (ticks), its role remains speculative without behavioral validation .

Q. What experimental designs are optimal for isolating the effects of this compound in complex CHC blends?

  • Methodological Answer : Use factorial designs where this compound is systematically added to or removed from synthetic blends. For instance, in Megachile rotundata (leaf-cutter bees), subtractive assays (blends lacking this compound) can test its necessity, while additive assays (supplementing blends) test sufficiency. Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) can parse interaction effects .

Q. How can researchers account for intra-species variability in this compound production due to environmental or physiological factors?

  • Methodological Answer : Controlled rearing conditions (temperature, diet) and standardized sampling protocols (e.g., age-synchronized insects) minimize variability. For field-collected specimens, use multivariate analyses (PCA or PLS-DA) to correlate this compound levels with factors like mating status or host plant exposure. In Melipona marginata bees, age and caste significantly influence CHC profiles, necessitating stratified sampling .

Q. What molecular mechanisms regulate the biosynthesis of this compound in insects?

  • Methodological Answer : Transcriptomic or RNAi knockdown studies targeting desaturase enzymes (e.g., Δ7-desaturases) can identify biosynthetic pathways. In Drosophila, CRISPR-Cas9 mutagenesis of desat1 disrupts alkene production. Isotopic labeling (e.g., ¹³C-acetate) can trace carbon flux through elongation and desaturation steps .

Q. Data Analysis & Interpretation

Q. How should researchers handle conflicting GC-MS data for this compound identification?

  • Methodological Answer : Cross-validate results using orthogonal methods, such as DART-MS (Direct Analysis in Real Time Mass Spectrometry) or FTIR. For ambiguous peaks, compare retention indices and fragmentation patterns with authenticated standards. Collaborative inter-laboratory studies improve reproducibility .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in behavioral assays?

  • Methodological Answer : Logistic regression models (for binary responses, e.g., attraction vs. no attraction) or generalized linear mixed models (GLMMs) for repeated measures. Dose-response curves can estimate EC50 values using nonlinear regression (e.g., four-parameter logistic model) .

Q. Experimental Design Pitfalls

Q. What are common methodological errors in studying this compound’s ecological roles?

  • Methodological Answer :
  • Pitfall 1 : Overlooking solvent effects in bioassays (e.g., hexane residues altering insect behavior). Use solvent-free application methods or evaporate solvents thoroughly.
  • Pitfall 2 : Ignoring synergistic effects with other CHCs. Test blends rather than single compounds.
  • Pitfall 3 : Insufficient sample sizes for rare compounds. Power analyses should guide sample collection .

Properties

IUPAC Name

(Z)-pentacos-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-25H2,1-2H3/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORWYUWDGGVNRJ-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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